

Application Notes: AF 594 Carboxylic Acid Protein Labeling

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Compound of Interest

Compound Name: AF 594 carboxylic acid

Cat. No.: B15555913

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These application notes provide a detailed protocol for the covalent labeling of proteins with **AF 594 Carboxylic Acid**. The primary method described involves a two-step process utilizing carbodiimide chemistry to activate the carboxylic acid group for reaction with primary amines on the target protein. An alternative, more direct protocol using the pre-activated AF 594 NHS-Ester is also discussed for comparison.

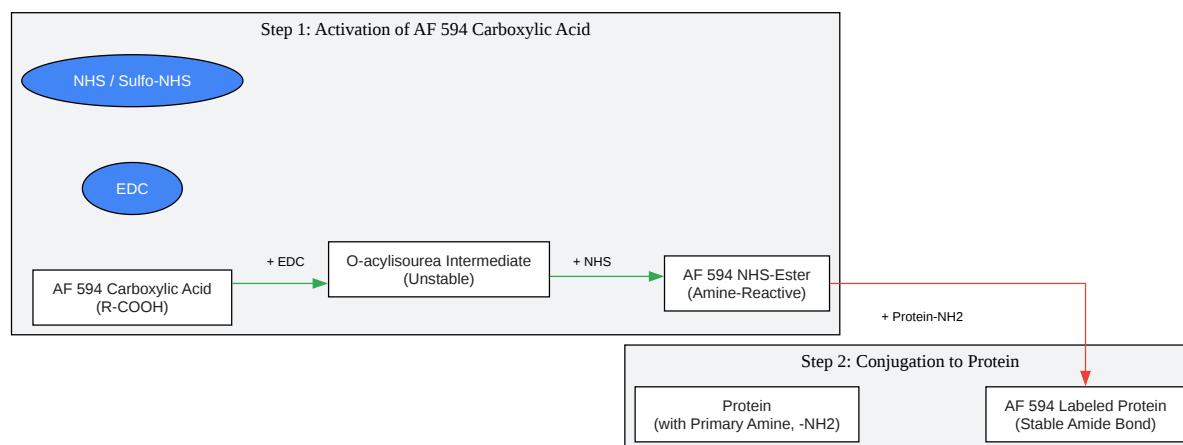
Introduction

AF 594 is a bright, photostable, red-fluorescent dye with excitation and emission maxima at approximately 590 nm and 617 nm, respectively. Covalent labeling of proteins with AF 594 allows for sensitive and specific detection in various applications, including fluorescence microscopy, flow cytometry, and western blotting.

Labeling proteins with **AF 594 carboxylic acid** requires the activation of the carboxyl group using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). The EDC facilitates the formation of a reactive O-acylisourea intermediate, which then reacts with NHS to form a more stable NHS-ester. This amine-reactive ester subsequently couples with primary amines (-NH₂) on the protein, primarily the ϵ -amino groups of lysine residues, to form a stable amide bond.

Principle of the Reaction

The labeling process is a two-step chemical reaction. First, the carboxylic acid on the AF 594 dye is activated. Second, the activated dye is conjugated to the protein.



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Caption: Chemical pathway for labeling proteins with **AF 594 carboxylic acid**.

Materials and Reagents

Essential Reagents

- Protein: Target protein to be labeled (1-10 mg/mL in an amine-free buffer).
- AF 594 Carboxylic Acid:** The fluorescent dye.
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): Carbodiimide crosslinker for carboxyl activation.

- NHS (N-hydroxysuccinimide) or Sulfo-NHS: To stabilize the activated intermediate.
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.
- Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 (PBS).
- Quenching Buffer: 1 M Tris-HCl, pH 8.5.
- Solvent: Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO).
- Purification Column: Desalting or size-exclusion chromatography column (e.g., Sephadex G-25) to separate the labeled protein from unreacted dye.

Equipment

- Spectrophotometer (UV-Vis)
- Microcentrifuge
- Vortex mixer
- Pipettes
- Reaction tubes
- pH meter

Experimental Protocol

This protocol is optimized for labeling approximately 1-5 mg of a typical IgG antibody. Modifications may be necessary for other proteins.

Preparation of Reagents

- Protein Solution: Prepare the protein in Conjugation Buffer. The protein solution must be free of amine-containing buffers (like Tris or glycine) and ammonium salts, as these will compete with the labeling reaction.^[1] If necessary, perform buffer exchange using a desalting column or dialysis. The recommended protein concentration is 2-10 mg/mL.^[2]

- **AF 594 Carboxylic Acid** Stock Solution: Dissolve **AF 594 carboxylic acid** in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.
- EDC/NHS Solution: Immediately before use, prepare a 10 mg/mL solution of both EDC and NHS (or Sulfo-NHS) in Activation Buffer. These reagents are moisture-sensitive and hydrolyze in water, so fresh preparation is critical.[3][4]

Activation of AF 594 Carboxylic Acid

The molar ratio of dye to protein is a critical parameter that needs to be optimized for each protein. A starting point is a 10- to 20-fold molar excess of dye over the protein.

- Add the desired volume of **AF 594 Carboxylic Acid** stock solution to a reaction tube.
- Add a 1.5-fold molar excess of both EDC and NHS (relative to the dye) to the tube.
- Incubate the reaction mixture for 15-30 minutes at room temperature to generate the AF 594 NHS-Ester.

Conjugation to the Protein

- Add the prepared protein solution to the activated AF 594 NHS-Ester.
- Mix gently and incubate for 1-2 hours at room temperature, protected from light. For sensitive proteins, the incubation can be performed at 4°C overnight. The optimal pH for the reaction with primary amines is between 7.2 and 8.5.[3][5]

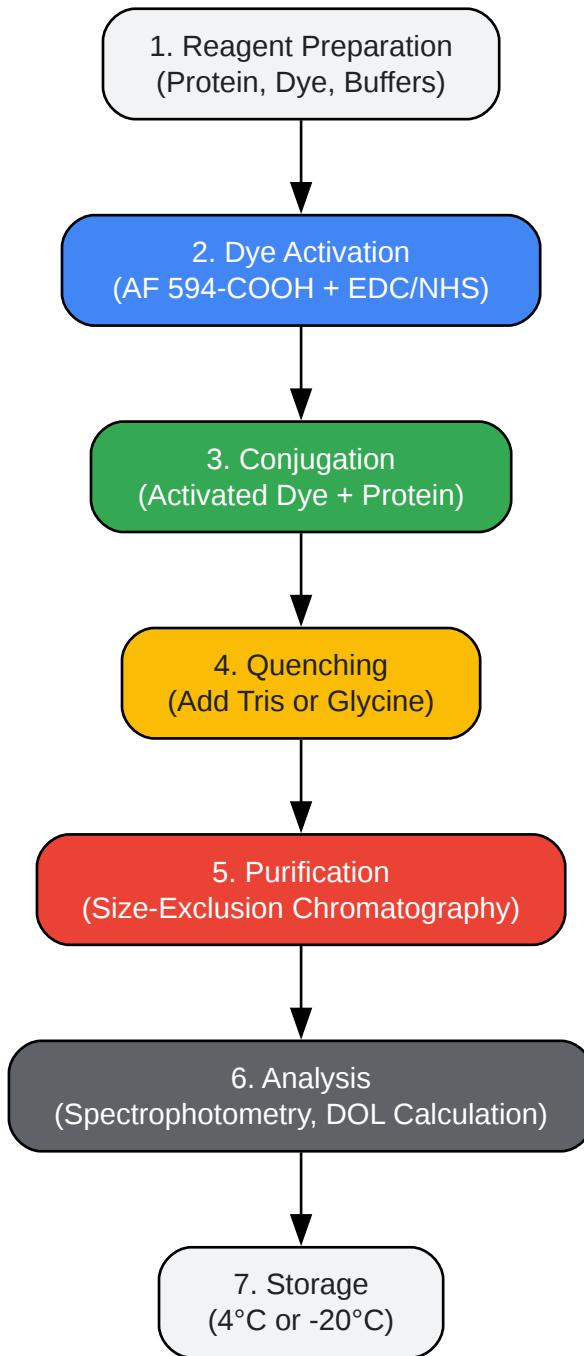
Quenching the Reaction

- Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
- Incubate for 30 minutes at room temperature. This step terminates the reaction by consuming any unreacted dye.

Purification of the Labeled Protein

- Separate the labeled protein from unreacted dye and byproducts using a desalting or size-exclusion chromatography column equilibrated with an appropriate storage buffer (e.g., PBS).[6]

- Collect the fractions containing the labeled protein (typically the first colored fractions to elute).



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Caption: General experimental workflow for protein labeling.

Data Analysis and Characterization

Calculation of Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring experimental consistency.[\[7\]](#)[\[8\]](#) It can be determined spectrophotometrically.

- Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the absorbance maximum of AF 594 (~590 nm, Amax).[\[7\]](#)[\[9\]](#)
- Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm.
- Calculate the concentration of the dye.
- The DOL is the molar ratio of the dye to the protein.

The formula for calculating the DOL is: Protein Concentration (M) = $[A280 - (Amax \times CF)] / \epsilon_{protein}$ Dye Concentration (M) = $Amax / \epsilon_{dye}$ DOL = Dye Concentration / Protein Concentration

Where:

- A280 is the absorbance of the conjugate at 280 nm.
- Amax is the absorbance of the conjugate at ~590 nm.
- $\epsilon_{protein}$ is the molar extinction coefficient of the protein at 280 nm (in $M^{-1}cm^{-1}$).
- ϵ_{dye} is the molar extinction coefficient of AF 594 at 590 nm (typically $\sim 92,000 M^{-1}cm^{-1}$).
- CF is the correction factor for the dye's absorbance at 280 nm (A280 / Amax for the free dye, typically ~ 0.46 for AF 594).

An optimal DOL is typically between 2 and 10 for antibodies, but this should be determined empirically for each application.[\[10\]](#) Over-labeling can lead to fluorescence quenching and loss of protein activity.[\[7\]](#)[\[8\]](#)

Quantitative Data Summary

Parameter	Recommended Value	Notes
Protein Concentration	2-10 mg/mL	Higher concentrations improve labeling efficiency. [2]
Dye:Protein Molar Ratio	10:1 to 20:1	Starting point for optimization.
EDC/NHS:Dye Molar Ratio	1.5:1	
Activation Reaction Time	15-30 minutes	At room temperature.
Conjugation Reaction Time	1-2 hours	At room temperature, or overnight at 4°C.
Conjugation pH	7.2 - 8.5	Crucial for efficient reaction with primary amines. [5]
Optimal DOL (Antibodies)	2 - 10	Application-dependent; should be optimized. [10]

Alternative Protocol: Using AF 594 NHS-Ester

For a more straightforward labeling procedure, a pre-activated AF 594 NHS-Ester can be used, eliminating the need for EDC and NHS activation steps.

- Prepare Protein: Dissolve the protein in a conjugation buffer at pH 8.3-8.5 (e.g., 0.1 M sodium bicarbonate).
- Prepare Dye: Dissolve the AF 594 NHS-Ester in anhydrous DMSO or DMF immediately before use.
- React: Add the desired molar excess of the dye to the protein solution.
- Incubate: Stir the reaction for 1 hour at room temperature, protected from light.
- Purify: Remove unreacted dye as described in the primary protocol.

This direct method is often more efficient and reproducible for routine labeling of proteins with available primary amines.[\[5\]](#)

Storage of Labeled Protein

Store the purified protein conjugate at 4°C for short-term use (weeks) or in single-use aliquots at -20°C or -80°C for long-term storage.[\[11\]](#) Avoid repeated freeze-thaw cycles. Adding a cryoprotectant like glycerol (to 50% v/v) or a stabilizing protein like BSA (1-10 mg/mL) can improve stability.[\[1\]](#)[\[12\]](#) Always protect the labeled protein from light.

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